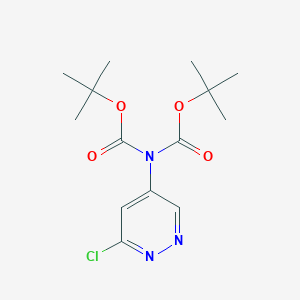
4-(4-Chloroanilino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloroanilino)phenol is an organic compound that features both an aniline and a phenol group, with a chlorine atom attached to the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(4-Chloroanilino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a chlorine-substituted aniline reacts with a phenol under specific conditions to form the desired compound. The reaction typically requires a strong base and elevated temperatures to proceed efficiently .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the reduction of 4-nitrochlorobenzene, which is prepared by nitration of chlorobenzene. This method is preferred due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chloroanilino)phenol undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor can be reduced to form the aniline group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron bromide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenols and anilines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloroanilino)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Chloroanilino)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions, while the aniline group can engage in nucleophilic reactions. These interactions can affect biological pathways and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroaniline: An organochlorine compound with similar structural features but lacks the phenol group.
Phenol: A simpler compound with only the hydroxyl group attached to the benzene ring.
Uniqueness
4-(4-Chloroanilino)phenol is unique due to the presence of both an aniline and a phenol group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
56279-02-8 |
|---|---|
Molekularformel |
C12H10ClNO |
Molekulargewicht |
219.66 g/mol |
IUPAC-Name |
4-(4-chloroanilino)phenol |
InChI |
InChI=1S/C12H10ClNO/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,14-15H |
InChI-Schlüssel |
SIRZNJVFSXOBJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1(2H)-Pyridinecarboxylic acid, 4-[5-(1,1-dimethylethoxy)-1H-pyrrolo[3,2-b]pyridin-3-yl]-3,6-dihydro-, 1,1-dimethylethyl ester](/img/structure/B13930156.png)
![2-[(E)-2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13930158.png)






![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)


![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)

